6-amino-5-[[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl](phenyl)methyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-5-[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinylmethyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amino, methylsulfanyl, and pyrimidinone groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinylmethyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and phenyl derivatives. Common synthetic routes may involve:
Nucleophilic Substitution: Introduction of amino groups through nucleophilic substitution reactions.
Oxidation and Reduction: Adjusting oxidation states of sulfur and nitrogen atoms.
Condensation Reactions: Forming the pyrimidinone ring through condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-5-[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinylmethyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: Conversion of methylsulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 6-amino-5-[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinylmethyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Affecting gene expression by interacting with transcription factors or DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-amino-2-(methylsulfanyl)-4(3H)-pyrimidinone: A simpler analog with similar functional groups.
4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl derivatives: Compounds with variations in the substituents on the pyrimidine ring.
Uniqueness
6-amino-5-[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinylmethyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone is unique due to its complex structure, which combines multiple functional groups and aromatic systems. This complexity may contribute to its distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C17H18N6O2S2 |
---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
4-amino-5-[(4-amino-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-phenylmethyl]-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H18N6O2S2/c1-26-16-20-12(18)10(14(24)22-16)9(8-6-4-3-5-7-8)11-13(19)21-17(27-2)23-15(11)25/h3-7,9H,1-2H3,(H3,18,20,22,24)(H3,19,21,23,25) |
InChI-Schlüssel |
WDWRQEBJYQOQNI-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=C(C(=O)N1)C(C2=CC=CC=C2)C3=C(N=C(NC3=O)SC)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.